![molecular formula C9H10FNO4S B1448828 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid CAS No. 1803583-52-9](/img/structure/B1448828.png)
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid
Overview
Description
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid (FMSA) is a synthetic organic compound with a broad range of applications in scientific research. It is used as a reactant in various organic syntheses, and is also used as a reagent in biochemical and physiological experiments. FMSA is a versatile compound, and its unique physical and chemical properties make it a valuable tool for scientists.
Scientific Research Applications
Pharmacology: Antibacterial Agents
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid: is part of the sulfonamide class, which is known for its antibacterial properties. Sulfonamides act by inhibiting the bacterial enzyme dihydropteroate synthetase, which is crucial for folate synthesis. This compound could be explored for its potential use in creating new antibacterial drugs, especially for treating antibiotic-resistant strains .
Biochemistry: Enzyme Inhibition Studies
In biochemistry research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonamide groups. Its structure allows it to bind to active sites or allosteric sites on enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Chemical Synthesis: Intermediate for Sulfonamide Derivatives
This chemical serves as an intermediate in the synthesis of more complex sulfonamide derivatives. Its reactive sulfonyl group can be used to attach various pharmacophores, which are essential for drug discovery and development. Researchers can modify this compound to synthesize a wide range of biologically active molecules .
Material Science: Fluorinated Compound Synthesis
The fluorine atom in 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid makes it valuable in material science. Fluorinated compounds have unique properties like high thermal stability and resistance to solvents, which are beneficial in creating advanced materials .
Environmental Science: Analytical Standard for Pollutant Detection
Due to its unique structure, this compound can be used as an analytical standard in environmental science. It can help in the detection and quantification of similar organic pollutants in water and soil samples, aiding in environmental monitoring and assessment .
Industrial Applications: Synthesis of Performance Chemicals
In industrial applications, the compound’s sulfonyl and fluorine groups can be utilized to synthesize performance chemicals. These chemicals find use in various industries, including pharmaceuticals, agrochemicals, and electronics, where they can improve product efficiency and stability .
properties
IUPAC Name |
2-[(3-fluoro-5-methylphenyl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6-2-7(10)4-8(3-6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSFEUZCYRHVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501242236 | |
Record name | Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501242236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid | |
CAS RN |
1803583-52-9 | |
Record name | Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501242236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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